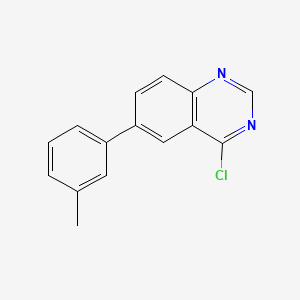

4-Chloro-6-(m-tolyl)quinazoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11ClN2 |

|---|---|

Molecular Weight |

254.71 g/mol |

IUPAC Name |

4-chloro-6-(3-methylphenyl)quinazoline |

InChI |

InChI=1S/C15H11ClN2/c1-10-3-2-4-11(7-10)12-5-6-14-13(8-12)15(16)18-9-17-14/h2-9H,1H3 |

InChI Key |

IFOMESQLHCZZSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC3=C(C=C2)N=CN=C3Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 6 M Tolyl Quinazoline and Its Analogues

Precursor Synthesis and Functionalization Strategies

The construction of the 4-Chloro-6-(m-tolyl)quinazoline scaffold relies on the careful synthesis and functionalization of key precursors. This section outlines the foundational synthetic steps, including the formation of the core quinazolinone ring system, the regioselective introduction of the essential 4-chloro substituent, and strategies for incorporating the m-tolyl group at the C6 position.

Synthesis of Quinazolinone and Chloroquinazoline Intermediates

The synthesis of the quinazoline (B50416) framework typically begins with the construction of a quinazolin-4(3H)-one ring. A common and versatile method is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides. frontiersin.org While traditionally requiring high temperatures and long reaction times, modern approaches using microwave irradiation have significantly improved the efficiency of this method, reducing reaction times and increasing yields. frontiersin.org

Once the quinazolin-4(3H)-one is formed, it serves as a precursor for the corresponding 4-chloroquinazoline (B184009). The chlorination of the 4-oxo group is a critical step. Various chlorinating agents can be employed, with phosphorus oxychloride (POCl3) being a frequently used reagent. researchgate.netnih.gov The reaction with POCl3 proceeds in two distinct stages that can be controlled by temperature. An initial phosphorylation occurs at lower temperatures, followed by the conversion to the 4-chloroquinazoline upon heating. nih.gov Other chlorinating agents like thionyl chloride (SOCl2) are also utilized. researchgate.net The use of triphenylphosphine (B44618) and trichloroisocyanuric acid has also been reported as an effective method for this transformation. researchgate.net

The synthesis of substituted quinazolin-4(3H)-ones, which are precursors to more complex chloroquinazolines, can be achieved through various strategies. For instance, 2-aryl-6-iodoquinazolin-4(3H)-ones can be prepared by the cyclocondensation of 2-amino-5-iodobenzamide (B1582221) with benzaldehyde (B42025) derivatives. mdpi.com These iodo-substituted quinazolinones can then be chlorinated to yield the corresponding 2-aryl-4-chloro-6-iodoquinazolines, which are valuable intermediates for further functionalization. mdpi.com

Regioselective Introduction of the 4-Chloro Moiety

The introduction of a chlorine atom specifically at the C4 position of the quinazoline ring is crucial for subsequent reactions, as this position is highly activated towards nucleophilic substitution. The "α-nitrogen effect" renders the C4 position more electrophilic and thus more susceptible to attack. nih.gov

The most common method for achieving this regioselectivity is the chlorination of the corresponding quinazolin-4(3H)-one. As mentioned previously, reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) effectively convert the 4-oxo group into a 4-chloro substituent. nih.govresearchgate.net The reaction conditions, particularly temperature, can be optimized to ensure a clean and high-yielding conversion. nih.gov

In cases where the quinazoline ring is already substituted, such as with a 6-bromo or 6-iodo group, the chlorination of the 4-oxo position proceeds similarly. For example, 6-bromo- or 6-iodo-quinazolin-4(3H)-ones can be treated with a combination of trichloroisocyanide and triphenylphosphine to afford the corresponding 6-bromo-4-chloro- or 4-chloro-6-iodoquinazolines. nih.gov

The reactivity of di-halogenated quinazolines, such as 2,4-dichloroquinazoline (B46505), also highlights the inherent regioselectivity. The C4 position is more reactive towards nucleophiles than the C2 position. This allows for selective substitution at C4 while leaving the C2-chloro group intact for further modifications. nih.govbeilstein-journals.orgmdpi.com This differential reactivity is a key principle in the synthesis of polysubstituted quinazolines.

Strategies for Incorporating Aryl Substituents at the C6 Position (e.g., m-Tolyl)

The introduction of an aryl group, such as the m-tolyl moiety, at the C6 position of the quinazoline core is typically achieved through modern cross-coupling reactions. These methods offer a powerful and versatile approach to forming carbon-carbon bonds.

A primary strategy involves starting with a quinazoline precursor that is halogenated at the C6 position, most commonly with bromine or iodine. This halo-quinazoline then serves as the electrophilic partner in a cross-coupling reaction with an appropriate organometallic reagent containing the desired aryl group.

For instance, a 6-bromo- or 6-iodo-4-chloroquinazoline can be reacted with an m-tolylboronic acid or its ester in a Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is widely used due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov Similarly, an m-tolyl organozinc reagent could be used in a Negishi cross-coupling reaction , also catalyzed by palladium or nickel complexes. nih.govwikipedia.org

Another approach involves building the quinazoline ring from a starting material that already contains the C6-aryl substituent. For example, one could envision starting with a 2-amino-5-(m-tolyl)benzoic acid derivative and then constructing the quinazoline ring through established methods. However, the more common and flexible approach is the late-stage introduction of the aryl group via cross-coupling on a pre-formed quinazoline scaffold.

Recent advancements in C-H activation have also provided new avenues for arylating the quinazoline core. Rhodium-catalyzed C-H annulation reactions have been used to synthesize C6-substituted isoquinolino[1,2-b]quinazolinones, demonstrating the potential for direct C-H functionalization at the C6 position. nsf.govdoi.org While not a direct arylation in the traditional sense, this methodology showcases the evolving strategies for modifying the quinazoline skeleton.

Direct Synthetic Routes to this compound and its Positional Isomers

While a stepwise approach involving the synthesis of a 6-(m-tolyl)quinazolin-4(3H)-one followed by chlorination is a viable route, direct synthetic strategies that construct the this compound framework in a more convergent manner are highly desirable for efficiency.

One potential direct route involves the use of a pre-functionalized anthranilic acid derivative. For example, starting with 2-amino-5-(m-tolyl)benzoic acid, cyclization with a suitable one-carbon synthon, such as formamidine (B1211174) acetate (B1210297), would yield 6-(m-tolyl)quinazolin-4(3H)-one. researchgate.net Subsequent chlorination with a reagent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) would then directly afford this compound. nih.govresearchgate.net

A more direct approach would involve a multi-component reaction or a cascade sequence. For instance, a palladium-catalyzed process could be envisioned where a 2-amino-5-bromobenzonitrile (B185297) is first coupled with m-tolylboronic acid via a Suzuki-Miyaura reaction to introduce the tolyl group. The resulting 2-amino-5-(m-tolyl)benzonitrile could then undergo a cyclization reaction to form the quinazoline ring, followed by chlorination.

Advanced Coupling and Annulation Methodologies for Quinazoline Construction

The construction and functionalization of the quinazoline ring system have been significantly advanced by the development of sophisticated coupling and annulation reactions, particularly those catalyzed by transition metals. These methodologies provide powerful tools for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Heck)

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis and have been extensively applied to the synthesis of substituted quinazolines. nih.gov These reactions allow for the precise introduction of various substituents onto the quinazoline core, typically by coupling a halogenated quinazoline with a suitable organometallic reagent.

The Suzuki-Miyaura coupling is one of the most widely used methods for forming carbon-carbon bonds. nih.gov It involves the reaction of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org For the synthesis of 6-arylquinazolines, a 6-haloquinazoline (e.g., 6-bromo- or 6-iodoquinazoline) is coupled with the corresponding arylboronic acid. mdpi.comnih.gov This reaction is known for its mild conditions and high functional group tolerance.

The Sonogashira coupling provides an efficient route to alkynyl-substituted quinazolines by reacting a haloquinazoline with a terminal alkyne. nih.govsnu.edu.in This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. mdpi.comnih.gov Selective mono-alkynylation at the C4 position of 2,4-dichloroquinazolines has been achieved, highlighting the regioselectivity of this method. nih.gov

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner, which are coupled with organic halides in the presence of a palladium or nickel catalyst. nih.govwikipedia.orgorganic-chemistry.org This reaction is particularly useful for coupling sp2 and sp3 carbon centers and has been employed in the synthesis of carbo-substituted quinazolines from their halogenated precursors. nih.govresearchgate.net

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org While less common for direct arylation of the quinazoline core itself, it is a valuable tool for introducing alkenyl substituents. Intramolecular Heck reactions have also been utilized for the synthesis of more complex fused quinoline (B57606) systems. rsc.orgresearchgate.net

These palladium-catalyzed cross-coupling reactions offer a modular and highly versatile approach to a wide array of substituted quinazolines, allowing for the systematic exploration of structure-activity relationships in various applications.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions in Quinazoline Synthesis

| Reaction | Electrophile (Quinazoline-based) | Nucleophile | Catalyst System | Bond Formed | Key Features |

| Suzuki-Miyaura | Haloquinazoline (e.g., 6-bromo, 4-chloro) | Organoboron reagent (e.g., arylboronic acid) | Pd catalyst (e.g., Pd(PPh3)4), Base | C-C (Aryl-Aryl) | Mild conditions, high functional group tolerance. nih.govorganic-chemistry.org |

| Sonogashira | Haloquinazoline (e.g., 4-chloro, 6-iodo) | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | C-C (Aryl-Alkynyl) | Efficient for introducing alkynyl groups. mdpi.comnih.govsnu.edu.in |

| Negishi | Haloquinazoline (e.g., 2-chloro) | Organozinc reagent | Pd or Ni catalyst | C-C (Aryl-Aryl, Aryl-Alkyl) | Useful for a variety of carbon-carbon bonds. nih.govwikipedia.orgorganic-chemistry.org |

| Heck | Haloquinazoline | Alkene | Pd catalyst, Base | C-C (Aryl-Vinyl) | Forms substituted alkenes. wikipedia.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions on 4-Chloroquinazolines

The quinazoline scaffold, particularly when substituted with a halogen at the 4-position, is highly amenable to Nucleophilic Aromatic Substitution (SNAr) reactions. This reactivity is a cornerstone for the synthesis of a diverse array of functionalized quinazoline derivatives. The chlorine atom at the C4 position of the quinazoline ring is notably electrophilic, making it an excellent site for nucleophilic attack.

The generally accepted mechanism for this transformation is a two-step addition-elimination process (SNAr). In the initial step, a nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub This intermediate is stabilized by the resonance delocalization of the negative charge across the aromatic system. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the quinazoline ring and yielding the 4-substituted product. pressbooks.pub

The susceptibility of the C4 position to nucleophilic attack is enhanced by the presence of the ring nitrogen atoms, which withdraw electron density from the pyrimidine (B1678525) ring. Studies on the reaction of 4-chloroquinazoline with various amines, such as aniline (B41778) and hydrazine (B178648), have provided detailed kinetic insights into this process. nih.gov The reaction environment, including the solvent and pH, can significantly influence the reaction rate by activating the electrophile (quinazoline) or the nucleophile. nih.govresearchgate.net For instance, in acidic conditions, the quinazoline substrate can be protonated, increasing its reactivity towards nucleophiles. nih.gov

In precursors like 2,4-dichloroquinazolines, the SNAr reaction occurs with high regioselectivity. The substitution is overwhelmingly favored at the 4-position over the 2-position when reacting with amine nucleophiles. mdpi.com This selectivity is attributed to the greater electrophilicity of the C4 carbon, as supported by DFT calculations which show a higher LUMO coefficient at this position, making it more susceptible to nucleophilic attack. mdpi.com This inherent reactivity allows for the sequential and controlled introduction of different substituents at the C4 and C2 positions.

A variety of nucleophiles can be employed in these reactions, leading to a wide range of 4-substituted quinazolines.

Table 1: Examples of Nucleophiles in SNAr Reactions with 4-Chloroquinazolines This table is interactive. You can sort and filter the data.

| Nucleophile Type | Specific Example | Resulting C4-Substituent | Reference |

|---|---|---|---|

| Primary Aliphatic Amines | Isopropylamine | -NH-CH(CH3)2 | mdpi.com |

| Secondary Aliphatic Amines | Morpholine | -N(CH2CH2)2O | mdpi.com |

| Aromatic Amines | Aniline | -NH-Ph | nih.govmdpi.com |

| Benzylamines | Benzylamine | -NH-CH2-Ph | mdpi.com |

| Hydrazines | Hydrazine | -NHNH2 | nih.govresearchgate.net |

| Azoles | 1,2,4-Triazole (B32235) | -N3C2H2 | researchgate.net |

Metal-Free Cyclization Approaches

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Metal-free cyclization reactions for constructing the quinazoline core have emerged as a powerful and "green" alternative to traditional metal-catalyzed processes. nih.govfrontiersin.org These methods often exhibit high atom economy and avoid the use of toxic and expensive transition metal catalysts. mdpi.comfrontiersin.org

One prominent metal-free strategy involves the condensation and subsequent cyclization of readily available starting materials. For example, quinazolinone derivatives can be synthesized by reacting 2-aminoacetophenones with isocyanates or isothiocyanates. nih.govfrontiersin.org This approach is tolerant of various functional groups and uses air and water, producing only water as a byproduct. nih.gov The resulting quinazolin-4-one, such as 6-(m-tolyl)quinazolin-4(3H)-one, can then be converted to the target 4-chloroquinazoline. This subsequent chlorination step is typically achieved by treating the quinazolinone with a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). nih.govresearchgate.net

Another effective metal-free approach utilizes the oxidative condensation of o-aminobenzylamines with aldehydes or other amines. frontiersin.orgmdpi.com For instance, molecular iodine can catalyze the reaction between 2-aminobenzophenones and aryl amines under an oxygen atmosphere to yield 2-arylquinazolines. mdpi.com Similarly, hydrogen peroxide can mediate the reaction of 2-aminoacetophenone, an aldehyde, and ammonium (B1175870) acetate to form the quinazoline ring. mdpi.com

Table 2: Overview of Selected Metal-Free Quinazoline Synthesis Methods This table is interactive. You can sort and filter the data.

| Starting Materials | Reagents/Conditions | Intermediate Product | Final Step for 4-Chloroquinazoline | Reference |

|---|---|---|---|---|

| 2-Aminoacetophenones + Isocyanates | NaOH (cat.) | 4-Methylene-quinazolinone | Chlorination (e.g., POCl3) | nih.govfrontiersin.org |

| 2-Aminobenzophenones + Aryl Amines | I2, O2, 130 °C | 2-Arylquinazoline | Not Applicable (forms 2-subst.) | mdpi.com |

| o-Aminobenzylamines + Benzylamines | Salicylic acid (cat.), BF3‧Et2O, O2 | 2-Arylquinazoline | Not Applicable (forms 2-subst.) | frontiersin.org |

| 2-Aminoacetophenone + Aldehyde + NH4OAc | H2O2, DMSO | Substituted Quinazoline | Chlorination (e.g., POCl3) | mdpi.com |

Chemo- and Regioselectivity Control in Synthetic Pathways

Controlling the chemo- and regioselectivity is paramount in the synthesis of complex molecules like this compound, especially when multiple reactive sites are present on the substrate.

Regioselectivity in SNAr reactions is a well-demonstrated phenomenon in quinazoline chemistry. As discussed previously, in 2,4-dichloroquinazoline systems, nucleophilic attack preferentially occurs at the C4 position. mdpi.com This predictable outcome is a key advantage, allowing for the selective synthesis of 4-amino-2-chloroquinazolines, which are valuable intermediates for further functionalization. The electronic properties of the heterocyclic ring system are the primary drivers of this selectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of substituted quinazolines, this is particularly relevant when using di- or poly-halogenated precursors. For example, in 2-aryl-4-chloro-6-iodoquinazolines, palladium-catalyzed cross-coupling reactions (like Sonogashira or Suzuki-Miyaura) show a high degree of chemoselectivity. The reaction occurs preferentially at the Csp²-I bond at the 6-position over the C(4)-Cl bond. nih.gov This is due to the greater intrinsic reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in these catalytic cycles. This differential reactivity allows for a stepwise and controlled introduction of various substituents onto the quinazoline scaffold.

Factors influencing chemo- and regioselectivity include:

Electronic Effects: The inherent electron distribution within the quinazoline ring makes the C4 position more electrophilic than the C2 position. mdpi.com

Leaving Group Ability: In cross-coupling reactions, the nature of the halogen (I > Br > Cl) dictates the site of reactivity. nih.gov

Reaction Conditions: The choice of catalyst, solvent, and temperature can influence the reaction pathway and the selectivity of the outcome.

Steric Hindrance: The steric bulk of both the substrate and the incoming nucleophile or coupling partner can affect the accessibility of a particular reaction site.

Table 3: Factors Influencing Selectivity in Quinazoline Synthesis This table is interactive. You can sort and filter the data.

| Selectivity Type | Substrate Example | Favorable Reaction Site | Controlling Factor | Reference |

|---|---|---|---|---|

| Regioselectivity | 2,4-Dichloroquinazoline | C4-position | Electronic properties of the quinazoline ring | mdpi.com |

| Chemoselectivity | 4-Chloro-6-iodoquinazoline | C6-Iodo group | Higher reactivity of C-I bond in cross-coupling | nih.gov |

| Chemoselectivity | Multi-functionalized quinazolines | Varies | Reaction conditions (catalyst, temp.), steric effects | nih.gov |

Reactivity Profiles and Derivatization Strategies of 4 Chloro 6 M Tolyl Quinazoline

Nucleophilic Substitution Reactions at the C4-Chloro Position

The C4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic attack, a characteristic that is central to its derivatization. mdpi.comresearchgate.netnih.gov The chlorine atom at this position acts as a good leaving group, facilitating a variety of nucleophilic substitution reactions.

Amination Reactions with Primary and Secondary Amines

The reaction of 4-chloroquinazolines with primary and secondary amines is a widely employed method for the synthesis of 4-aminoquinazoline derivatives. nih.govresearchgate.net These reactions, often proceeding via a nucleophilic aromatic substitution (SNAr) mechanism, can be influenced by the nature of the amine and the reaction conditions. researchgate.net

Electron-rich amines, such as primary aliphatic amines and anilines with electron-donating groups, readily react with 4-chloroquinazolines under relatively mild conditions to afford the corresponding 4-aminoquinazolines in good yields. nih.gov The reaction of 4-chloro-6-halo-2-phenylquinazolines with various substituted anilines and N-methylanilines has been successfully carried out using microwave irradiation, leading to a library of novel 4-anilinoquinazolines. nih.gov For instance, the reaction of 4-chloro-6-halo-2-phenylquinazolines with o-toluidine (B26562) in a mixture of THF and water under microwave irradiation for 2 hours resulted in the formation of the corresponding 4-anilinoquinazoline (B1210976) derivatives in yields of 74-78%. nih.gov

The table below summarizes the reaction of 4-chloro-6-halo-2-phenylquinazolines with various N-methylanilines.

| Entry | R | Aniline (B41778) | Product | Yield (%) |

| 1 | Br | 4-methoxy-N-methylaniline | 10a | 90 |

| 2 | I | 4-methoxy-N-methylaniline | 10b | 85 |

| 3 | Br | 3-methoxy-N-methylaniline | 10c | 75 |

| 4 | I | 3-methoxy-N-methylaniline | 10d | 63 |

| 11 | Br | 3-bromo-N-methylaniline | 10k | 72 |

| 12 | I | 3-bromo-N-methylaniline | 10l | 73 |

Data sourced from a study on N-arylation of 4-chloroquinazolines. nih.gov

Reactions with Hydrazine (B178648) Derivatives and Subsequent Cyclizations

The reaction of 4-chloroquinazolines with hydrazine and its derivatives opens pathways to a variety of fused heterocyclic systems. rsc.orgrsc.org Treatment of 4-chloroquinazolines with hydrazine hydrate (B1144303) at elevated temperatures can lead to ring transformation products. rsc.org For example, the reaction of 4-chloroquinazoline (B184009) with hydrazine hydrate at 150 °C in a sealed tube yields 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org

The resulting hydrazinoquinazolines are versatile intermediates for further cyclization reactions. For instance, 2-ethoxy-4-hydrazinoquinazoline reacts with diethyl oxalate (B1200264) and ethyl chloroacetate (B1199739) to yield triazino[4,3-c]quinazoline derivatives. nih.gov Furthermore, reaction with various acid chlorides can lead to the formation of triazolo[1,5-c]quinazolines via Dimroth rearrangement. nih.gov The reaction of 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline with hydrazine hydrate, followed by condensation with aromatic aldehydes, furnishes fused 5-substituted- mdpi.comwikipedia.orgrsc.orgtriazoloquinazoline derivatives. chem-soc.si

Formation of Other C4-Substituted Quinazolines

Beyond amination and hydrazination, the C4-chloro group can be displaced by other nucleophiles. For example, reaction with sodium ethoxide can introduce an ethoxy group at the C4 position. researchgate.net Nucleophilic substitution with thiophenol and malononitrile (B47326) has also been reported for activated pyrano[3,2-c]quinoline systems, suggesting similar reactivity for 4-chloro-6-(m-tolyl)quinazoline. arkat-usa.org

Transformations Involving the 6-(m-tolyl) Moiety

The m-tolyl group at the C6 position of the quinazoline ring can also undergo chemical transformations, although this is less commonly explored compared to the C4 position. The methyl group of the tolyl substituent offers a site for oxidation or halogenation reactions, which could provide further avenues for derivatization. While specific studies on the 6-(m-tolyl) moiety of this particular quinazoline are limited, related transformations on similar aromatic systems are well-documented.

Electrophilic Aromatic Substitution on the Quinazoline Ring (Excluding C4 and C6)

The quinazoline ring system has a defined reactivity pattern towards electrophilic aromatic substitution. The benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyrimidine (B1678525) ring. wikipedia.org The order of reactivity for electrophilic substitution on the quinazoline ring is 8 > 6 > 5 > 7. wikipedia.org Therefore, for this compound, electrophilic substitution would be expected to occur preferentially at the C8 position, followed by the C5 and C7 positions.

Ring Transformations and Rearrangements of Quinazoline Derivatives

Quinazoline derivatives can undergo various ring transformations and rearrangements under specific reaction conditions. As mentioned earlier, the reaction of 4-chloroquinazolines with hydrazine hydrate can lead to the formation of 1,2,4-triazole (B32235) derivatives through a ring transformation mechanism. rsc.org These rearrangements often involve the initial nucleophilic attack at the C4 position, followed by ring opening of the pyrimidine ring and subsequent recyclization to form a new heterocyclic system. The exact nature of the product depends on the substituents on the quinazoline ring and the reaction conditions employed. rsc.org For instance, treatment of 4-chloroquinazolines with hydrazine hydrate can yield 1,3-disubstituted 1H-1,2,4-triazoles. rsc.org

Synthesis of Fused Heterocyclic Systems from Quinazoline Precursors

The versatile reactivity of the this compound scaffold allows for its use as a key precursor in the synthesis of a variety of fused heterocyclic systems. The electrophilic nature of the C4 position, activated by the adjacent nitrogen atoms, makes it susceptible to nucleophilic substitution, which is often the initial step in constructing fused rings. This section explores the common strategies for synthesizing fused heterocycles, such as triazoloquinazolines and pyrazoloquinazolines, from this compound.

A prevalent method for synthesizing fused triazoloquinazolines involves the initial reaction of a 4-chloroquinazoline with hydrazine hydrate. This reaction typically proceeds by nucleophilic displacement of the chlorine atom at the C4 position to yield a 4-hydrazinylquinazoline intermediate. This intermediate can then undergo cyclization with various reagents to form the fused triazole ring. For instance, reaction with aromatic aldehydes can lead to the formation of 5-substituted- chem-soc.siresearchgate.netnih.govtriazolo[4,3-c]quinazolines. chem-soc.si Similarly, treatment with diethyl oxalate can yield 3-ethoxycarbonyl- chem-soc.siresearchgate.netnih.govtriazolo[4,3-c]quinazoline, which can be further converted to a carbohydrazide. researchgate.net

Another approach involves the oxidative cyclization of hydrazones. For example, hydrazones derived from quinazolinones can be cyclized using bromine in glacial acetic acid to afford triazoloquinazolines. urfu.ru While specific examples starting from this compound are not extensively documented in publicly available literature, the synthesis of analogous compounds, such as 5-(4-bromophenyl)-3-aryl- chem-soc.siresearchgate.netnih.govtriazolo[4,3-c]quinazolines, has been reported through this methodology. urfu.ru

The following table illustrates a representative synthesis of a fused triazoloquinazoline system from a 4-chloro-6-arylquinazoline precursor, which is analogous to the reactivity expected from this compound.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline | Hydrazine hydrate | 3-(7,9-Dibromo-4-hydrazinylquinazolin-2-yl)-2-propenoic acid | - | - | chem-soc.si |

| 3-(7,9-Dibromo-4-hydrazinylquinazolin-2-yl)-2-propenoic acid | 4-Chlorobenzaldehyde | 3-(7,9-Dibromo-3-(4-chlorophenyl)- chem-soc.siresearchgate.netnih.govtriazolo[4,3-c]quinazolin-5-yl)-2-propenoic acid | Glacial acetic acid, reflux, 6 h | 61 | chem-soc.si |

| 4-Hydrazinoquinazoline | Diethyl oxalate | 3-Ethoxycarbonyl- chem-soc.siresearchgate.netnih.govtriazolo[4,3-c]quinazoline | - | - | researchgate.net |

| 5-(4-Bromophenyl)-3-aryl-hydrazone | Bromine | 5-(4-Bromophenyl)-3-aryl- chem-soc.siresearchgate.netnih.govtriazolo[4,3-c]quinazoline | Glacial acetic acid, room temperature | - | urfu.ru |

The synthesis of pyrazoloquinazolines can also be achieved from 4-chloroquinazoline precursors. The general strategy involves the reaction with hydrazine derivatives followed by cyclization. Although direct synthesis from this compound is not detailed, related methodologies suggest its feasibility. For example, the synthesis of pyrazolo[1,5-a]quinazolines has been reported starting from substituted 2-hydrazinobenzoic acids, which can be seen as precursors to the quinazoline core.

The reactivity of the 4-chloro group is paramount in these transformations, serving as a leaving group for the introduction of various nucleophiles that subsequently participate in intramolecular cyclization reactions to form the fused heterocyclic systems. The nature of the substituent at the 6-position, in this case, the m-tolyl group, is expected to influence the electronic properties of the quinazoline ring and may affect the reaction rates and yields, but the fundamental reaction pathways remain consistent with those observed for other 6-substituted 4-chloroquinazolines.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. frontiersin.org These methods provide a detailed picture of the electron distribution and orbital energies, which are key determinants of chemical reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small energy gap indicates that a molecule is more reactive and polarizable. aimspress.com For quinazoline (B50416) derivatives, these values are typically calculated using DFT methods like B3LYP with a suitable basis set (e.g., 6-311G(d)). aimspress.com While specific values for 4-Chloro-6-(m-tolyl)quinazoline are not published, studies on structurally similar quinazolines provide a strong basis for prediction. beilstein-journals.org The electron-donating m-tolyl group at the C-6 position and the electron-withdrawing chloro group at the C-4 position would modulate the electron density and energies of the frontier orbitals.

The following table provides hypothetical yet representative FMO data for this compound, based on values reported for analogous substituted quinazolines.

| Parameter | Energy (eV) | Significance |

| HOMO | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO | ~ -1.8 eV | Indicates electron-accepting capability |

| Energy Gap (ΔE) | ~ 4.7 eV | Reflects chemical stability and reactivity |

Note: These values are illustrative and derived from computational studies on related quinazoline structures. Actual experimental or calculated values may vary.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with heteroatoms like nitrogen and oxygen. nih.gov For this compound, the nitrogen atoms of the quinazoline ring, particularly N1, are expected to be the most electron-rich sites.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack. nih.gov The hydrogen atoms and the carbon atom attached to the chlorine (C4) are likely to be electron-deficient.

The MEP surface provides a clear, qualitative picture of the molecule's polarity and the sites most likely to engage in intermolecular interactions, such as hydrogen bonding. scispace.com

Fukui functions and related reactivity descriptors provide a quantitative method to pinpoint the most reactive sites within a molecule. researchgate.net These indices are derived from changes in electron density as electrons are added or removed. researchgate.net

Fukui function (f_k^+): Predicts the site for nucleophilic attack by identifying where an additional electron is most likely to reside.

Fukui function (f_k^-): Predicts the site for electrophilic attack by identifying the site from which an electron is most easily removed.

For quinazoline derivatives, the nitrogen atoms are typically identified as primary sites for electrophilic attack, consistent with MEP analysis. researchgate.net The calculation involves performing single-point energy calculations on the neutral, anionic (N+1 electrons), and cationic (N-1 electrons) forms of the molecule to determine the electron density changes at each atomic site. youtube.com

Molecular Modeling and Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov Quinazoline scaffolds are common in kinase inhibitors, with the Epidermal Growth Factor Receptor (EGFR) being a prominent target. nih.govnih.gov

In a typical docking study involving a quinazoline derivative like this compound and EGFR, the ligand is placed into the ATP-binding site of the receptor. The simulation then explores various binding poses and scores them based on binding affinity (measured in kcal/mol). Key interactions that stabilize the complex are identified: rsc.org

Hydrogen Bonding: The N1 atom of the quinazoline ring commonly forms a crucial hydrogen bond with the backbone amide of a key methionine residue (Met793 in EGFR) in the hinge region of the kinase. kemdikbud.go.id

Hydrophobic Interactions: The tolyl group at C-6 and the quinazoline ring itself can form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Halogen Bonding: The chlorine atom at C-4 may participate in halogen bonding or other electrostatic interactions.

Docking studies on similar 6-substituted quinazolines against EGFR have shown favorable binding energies, suggesting that this compound could also act as a potential inhibitor. rsc.orgnih.gov

The following table illustrates potential interactions and binding scores for this compound docked into the EGFR kinase domain, based on published data for similar inhibitors.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| EGFR Kinase | -8.5 to -10.5 | Met793 | Hydrogen Bond |

| Leu718, Val726 | Hydrophobic | ||

| Ala743, Leu844 | Hydrophobic | ||

| Asp855 | Potential H-Bond/Electrostatic |

Note: These values are representative and sourced from docking studies on analogous quinazoline-based EGFR inhibitors. rsc.org

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. ugm.ac.id MD simulations track the movements and interactions of every atom in the system, providing insights into the stability of the binding pose and the flexibility of the protein. nih.gov

For a complex of this compound and a protein like EGFR, an MD simulation would reveal:

Stability of Key Interactions: Whether the crucial hydrogen bond with the hinge region is maintained throughout the simulation. kemdikbud.go.id

Conformational Changes: How the ligand and protein adjust their shapes to accommodate each other.

Binding Free Energy: More accurate calculations of binding affinity (e.g., using MM/PBSA or MM/GBSA methods) can be performed on the simulation trajectory. kemdikbud.go.id

Successful MD simulations of related quinazoline inhibitors have demonstrated stable binding within the EGFR active site, supporting their potential as effective inhibitors. frontiersin.orgnih.gov

In Silico Prediction of Pharmacokinetic and ADME Properties (excluding toxicity)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in early-stage drug discovery to assess the drug-likeness of a compound. researchgate.net Various computational models, often based on Lipinski's Rule of Five, are used to predict these properties. nih.gov

For this compound, these predictions would assess its potential to be developed into an orally administered drug.

The table below shows predicted ADME properties for this compound based on its structure and general data for quinazoline derivatives.

| Property | Predicted Value | Guideline/Rule | Significance |

| Molecular Weight | 268.73 g/mol | < 500 Da | Good for absorption and diffusion. nih.gov |

| LogP (Lipophilicity) | ~ 4.2 | < 5 | Optimal lipophilicity for membrane permeability. |

| Hydrogen Bond Donors | 0 | < 5 | Favorable for oral absorption. nih.gov |

| Hydrogen Bond Acceptors | 2 (the N atoms) | < 10 | Favorable for oral absorption. nih.gov |

| Human Intestinal Absorption | High | N/A | Predicts good absorption from the gut. nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Likely | N/A | Indicates potential for CNS activity. nih.gov |

Note: These predictions are generated from standard computational ADME models and provide a preliminary assessment of the compound's pharmacokinetic profile. researchgate.netacs.org

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational approach in modern drug discovery and medicinal chemistry. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinazoline derivatives, including this compound, QSAR studies are instrumental in predicting the therapeutic potential of novel analogs and guiding the synthesis of more potent and selective molecules.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties using molecular descriptors, statistical models can be developed to predict the activity of new, unsynthesized compounds. This predictive capability significantly streamlines the drug discovery process, reducing the time and resources required for the identification of promising lead candidates.

Methodology of QSAR Studies for Quinazoline Derivatives

QSAR studies on quinazoline derivatives typically involve a dataset of compounds with a common structural scaffold but varying substituents. The biological activity of these compounds, often expressed as the half-maximal inhibitory concentration (IC50) or other measures of potency, is determined through in vitro assays. nih.gov The IC50 values are commonly converted to a logarithmic scale (pIC50) for QSAR analysis. nih.gov

A wide array of molecular descriptors are calculated for each compound in the dataset. These descriptors can be broadly categorized as:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific functional groups.

3D descriptors: Dependent on the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices.

Physicochemical descriptors: Related to properties like lipophilicity (logP), polarizability, and electronic properties (e.g., partial charges).

Once the descriptors are calculated, a statistical method is employed to build the QSAR model. Common techniques include Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and more advanced machine learning algorithms like Partial Least Squares (PLS) and Genetic Algorithms (GA). nih.govnih.gov The goal is to generate a statistically robust equation that can accurately predict the biological activity of compounds based on their descriptor values.

The validity and predictive power of the developed QSAR models are rigorously assessed through internal and external validation techniques. nih.gov This ensures that the model is not overfitted to the training data and can reliably predict the activity of new compounds.

Application of QSAR in the Development of Quinazoline-Based Inhibitors

QSAR studies have been successfully applied to various classes of quinazoline derivatives to elucidate the structural requirements for their biological activities, particularly as enzyme inhibitors. For instance, 2D-QSAR analyses have been conducted on quinazoline derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govacs.org These studies have led to the development of predictive models with strong correlation coefficients. nih.govacs.org

In one such study on a series of 31 quinazoline derivatives, a 2D-QSAR model was developed using MLR, yielding a statistically significant equation with a high correlation coefficient (R²) of 0.745 and good predictive ability (Q² = 0.669). nih.govacs.org The model highlighted the importance of specific substitutions on the quinazoline ring for enhanced inhibitory activity. nih.govacs.org

Similarly, 3D-QSAR studies on pyrazolo[4,3-h]quinazoline derivatives as kinase inhibitors have provided insights into the three-dimensional structural features that favor potent inhibition. benthamdirect.com These models, with correlation coefficients (r²) ranging from 0.875 to 0.966, have been instrumental in designing new derivatives with improved inhibitory profiles. benthamdirect.com

Predictive Analytics for this compound Analogs

While specific QSAR studies focusing solely on this compound are not extensively documented in publicly available literature, the principles and findings from studies on related quinazoline derivatives can be extrapolated to predict the potential for structural modifications to this compound.

For instance, structure-activity relationship studies have revealed that substitutions at the 2, 3, 6, and 8 positions of the quinazoline ring can significantly influence the biological activity. nih.gov The presence of a halogen atom at the 6-position, as in this compound, has been associated with improved antimicrobial and cytotoxic activities. nih.gov

Based on the general findings from QSAR studies on quinazoline derivatives, a hypothetical QSAR study on a series of analogs of this compound could involve the systematic modification of the tolyl group at the 6-position and the introduction of various substituents at other positions of the quinazoline core. The resulting data could be used to build a predictive model to guide the synthesis of novel compounds with enhanced biological activity.

Below is a hypothetical data table illustrating the kind of data that would be generated in a QSAR study of this compound analogs.

| Compound | R1-substituent at C2 | R2-substituent at C4 | LogP | Molecular Weight | pIC50 (Predicted) |

| This compound | H | Cl | 4.5 | 268.73 | 6.2 |

| Analog 1 | NH2 | Cl | 3.8 | 283.74 | 6.8 |

| Analog 2 | OCH3 | Cl | 4.2 | 298.75 | 6.5 |

| Analog 3 | H | NH-phenyl | 5.1 | 325.81 | 7.1 |

| Analog 4 | H | O-phenyl | 5.3 | 326.79 | 6.9 |

This table showcases how different physicochemical descriptors (LogP, Molecular Weight) and structural modifications could correlate with the predicted biological activity (pIC50). Such predictive models are invaluable for prioritizing the synthesis of the most promising compounds, thereby accelerating the discovery of new therapeutic agents based on the this compound scaffold.

Research Gaps, Challenges, and Future Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of quinazoline (B50416) derivatives has traditionally involved methods that are often efficient but may lack sustainability. nih.gov The pursuit of greener chemistry has spurred the development of novel synthetic routes that are not only high-yielding but also environmentally benign.

Recent advancements have focused on transition-metal-catalyzed reactions, which can facilitate the construction of the quinazoline core under milder conditions. mdpi.comfrontiersin.org For instance, copper-catalyzed and iron-catalyzed reactions have shown promise in the synthesis of substituted quinazolines. nih.govmdpi.com These methods often offer advantages such as the use of less toxic and more abundant metals. nih.gov Furthermore, one-pot multicomponent reactions are gaining traction as they reduce waste and improve atom economy by combining several synthetic steps into a single operation. nih.gov The use of microwave irradiation has also been explored to accelerate reaction times and improve yields in the synthesis of quinazoline derivatives. nih.govmdpi.com

However, challenges remain in developing truly sustainable processes. Many existing metal-catalyzed reactions still rely on expensive and sometimes toxic catalysts. nih.gov Future research should focus on the development of catalyst systems based on earth-abundant and non-toxic metals. Moreover, the exploration of solvent-free reaction conditions or the use of green solvents will be crucial in minimizing the environmental impact of quinazoline synthesis. frontiersin.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Accurate structural elucidation is paramount in drug discovery. While standard spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry are routinely used, advanced methods can provide deeper insights into the three-dimensional structure and electronic properties of 4-Chloro-6-(m-tolyl)quinazoline and its derivatives.

Techniques such as 2D-NMR (e.g., COSY, HSQC, HMBC) are invaluable for unambiguously assigning proton and carbon signals, which is especially critical for complex substituted quinazolines. scispace.com X-ray crystallography provides the definitive solid-state structure, offering precise information on bond lengths, bond angles, and conformation. Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data by predicting spectroscopic properties and elucidating electronic structures. niscpr.res.inresearchgate.net For example, DFT calculations can help in assigning vibrational frequencies observed in FT-IR and Raman spectra. niscpr.res.in

A significant challenge lies in the characterization of unstable or transient intermediates in reaction pathways. Future advancements could involve the use of in-situ spectroscopic techniques to monitor reactions in real-time. Furthermore, the integration of computational and experimental spectroscopic data will continue to be a powerful approach for a comprehensive understanding of the structural and electronic properties of these molecules. niscpr.res.in

Exploration of Novel Biological Targets for this compound Derivatives

Quinazoline derivatives have a well-established history as anticancer agents, with several approved drugs targeting receptor tyrosine kinases (RTKs) like EGFR. nih.govnih.gov However, the therapeutic potential of this scaffold extends beyond oncology. ijmpr.in

Recent research has begun to explore other biological targets for quinazoline derivatives, including their potential as:

Antimicrobial agents: Some quinazoline analogues have shown promising activity against various bacterial and fungal strains. mdpi.comnih.gov

Antiviral agents: Derivatives are being investigated for their ability to inhibit viral replication. mdpi.com

Anti-inflammatory agents: The quinazoline core has been incorporated into molecules with anti-inflammatory properties. ijmpr.in

Central Nervous System (CNS) agents: There is emerging interest in their potential for treating neurodegenerative diseases and psychiatric disorders. ijmpr.in

The primary challenge in this area is the identification and validation of new molecular targets. This requires a deep understanding of disease biology and the use of sophisticated screening platforms. Future research will likely involve high-throughput screening of quinazoline libraries against a diverse range of biological targets. The development of chemical probes based on the this compound scaffold will also be crucial for target identification and validation studies.

Integration of Computational and Experimental Approaches in Drug Discovery Pipelines

The synergy between computational and experimental methods has revolutionized the drug discovery process, making it more efficient and cost-effective. nih.govacs.org This integrated approach is particularly valuable in the design and optimization of this compound derivatives.

Computational techniques that are being increasingly integrated include:

Molecular Docking: This method predicts the binding orientation of a ligand within the active site of a target protein, providing insights into potential interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, enabling the prediction of activity for novel analogues. nih.govacs.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of binding and the role of conformational changes. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico tools can predict the pharmacokinetic and toxicological properties of compounds, helping to identify potential liabilities early in the discovery process. nih.gov

A key challenge is the accuracy of the predictive models, which heavily depends on the quality and diversity of the training data. youtube.com Future directions will involve the development of more sophisticated algorithms and the use of machine learning and artificial intelligence to build more robust predictive models. acs.org The seamless integration of these computational predictions with experimental validation will be essential for accelerating the discovery of new drug candidates. nih.gov

Strategic Design of Quinazoline Analogues for Enhanced Specificity

While quinazoline derivatives have shown broad biological activity, a lack of specificity can lead to off-target effects and toxicity. The strategic design of analogues with enhanced specificity for their intended biological target is a critical goal in medicinal chemistry. researchgate.net

Strategies to improve specificity include:

Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the target protein to design ligands that fit precisely into the binding site and make specific interactions. acs.org

Fragment-Based Drug Discovery (FBDD): Starting with small molecular fragments that bind to the target and then growing or linking them to create a more potent and specific ligand.

Introduction of Specificity-Enhancing Moieties: Modifying the this compound scaffold with functional groups that can form unique interactions with the target protein, thereby reducing binding to off-targets.

The main challenge lies in achieving a balance between high potency and high selectivity. Often, modifications that increase potency can also lead to interactions with other related proteins. Future design strategies will likely incorporate advanced computational tools to predict not only binding affinity but also selectivity profiles. The synthesis and evaluation of focused libraries of analogues based on these designs will be crucial for identifying compounds with the desired specificity. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-6-(m-tolyl)quinazoline, and what are their limitations?

- Methodology : The compound can be synthesized via cyclization of 2-aminobenzamide derivatives. Traditional methods involve high-temperature reactions with transition metal catalysts, such as coupling substituted benzyl chlorides with 2-aminobenzamides . However, these methods often require harsh conditions (~120–150°C) and may yield impurities requiring column chromatography. Electrochemical synthesis using aluminum/carbon electrodes and acetic acid as an electrolyte offers a milder alternative (room temperature, 12–24 hours), producing higher yields (75–92%) with fewer byproducts .

- Key Considerations : Optimize reaction time and temperature to minimize side reactions. Use TLC or HPLC to monitor progress.

Q. How is the structural characterization of this compound performed?

- Methodology :

- Spectroscopy : -NMR and -NMR confirm substituent positions and aromatic ring coupling patterns. For example, the m-tolyl group shows distinct splitting patterns in the aromatic region .

- X-ray Diffraction : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between Cl and methanol groups in derivatives) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., ) .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact.

- Store waste separately in labeled containers for professional disposal, as chlorinated quinazolines may release toxic gases (e.g., HCl) upon decomposition .

- Emergency measures: In case of exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can electrochemical synthesis be optimized for this compound derivatives?

- Methodology :

- Electrode Selection : Aluminum anodes paired with carbon cathodes improve cyclization efficiency by stabilizing radical intermediates .

- Electrolyte Optimization : Acetic acid (0.1 M) enhances proton transfer, reducing reaction time. Additives like TBAB (tetrabutylammonium bromide) may improve conductivity .

- Yield Enhancement : Pulse electrolysis (e.g., 5 mA/cm, 30-second intervals) minimizes electrode passivation .

Q. How do substituents on the m-tolyl group influence biological activity?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., -Cl, -CF) at the meta position enhance binding to kinase ATP pockets, as seen in EGFR inhibitors .

- Methyl groups (-CH) improve lipophilicity, increasing blood-brain barrier permeability in CNS-targeted derivatives .

Q. How can spectral data discrepancies in quinazoline derivatives be resolved?

- Case Study : Conflicting -NMR signals for the m-tolyl group (e.g., 7.2–7.8 ppm shifts) may arise from solvent polarity or tautomerism.

- Resolution :

- Record spectra in deuterated DMSO to stabilize tautomers.

- Compare with computational NMR (GIAO-DFT at B3LYP/6-311+G(d,p)) to assign peaks accurately .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Process Chemistry :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.